molecular formula C20H24N2O5S B10877551 [4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

[4-(Benzylsulfonyl)piperazin-1-yl](2,3-dimethoxyphenyl)methanone

Cat. No.: B10877551
M. Wt: 404.5 g/mol
InChI Key: QBJIKZDHIZPYNE-UHFFFAOYSA-N
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Description

4-(Benzylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzylsulfonyl group and a methanone moiety attached to a dimethoxyphenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of piperazine with benzylsulfonyl chloride under basic conditions to introduce the benzylsulfonyl group. This intermediate is then reacted with 2,3-dimethoxybenzoyl chloride to form the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran and may involve catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, where nucleophiles like thiols or amines replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Thiols or amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(Benzylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, 4-(Benzylsulfonyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylsulfonyl)piperazin-1-ylmethanone is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of both benzylsulfonyl and dimethoxyphenyl groups allows for diverse chemical reactions and biological interactions, distinguishing it from other piperazine derivatives.

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

(4-benzylsulfonylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone

InChI

InChI=1S/C20H24N2O5S/c1-26-18-10-6-9-17(19(18)27-2)20(23)21-11-13-22(14-12-21)28(24,25)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3

InChI Key

QBJIKZDHIZPYNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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